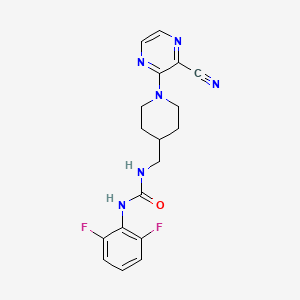methanone CAS No. 1114660-02-4](/img/structure/B2789359.png)
[4-(4-butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-chlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone” is a chemical compound with the molecular formula C25H22ClNO3S. It has an average mass of 451.965 Da and a monoisotopic mass of 451.100891 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular formula, C25H22ClNO3S. It has an average mass of 451.965 Da and a monoisotopic mass of 451.100891 Da . More specific properties like melting point, boiling point, solubility, etc., would require experimental determination.Scientific Research Applications
Antimicrobial Agent
This compound has been studied for its potential as an antimicrobial agent. The thiazole nucleus, which is part of this compound’s structure, is known to block the biosynthesis of certain bacterial lipids, thereby exhibiting antimicrobial activity . This could be particularly useful in developing new treatments for bacterial infections that are resistant to current antibiotics.
Anticancer Activity
Research has indicated that derivatives of this compound show promise as antiproliferative agents, particularly against breast cancer cell lines . The ability to inhibit the growth of cancer cells makes this compound a candidate for further study in cancer pharmacology.
Organic Synthesis
The compound’s structure includes a boronic ester moiety, which is a valuable building block in organic synthesis . It can be used in various transformations, including oxidations, aminations, halogenations, and C–C bond formations such as alkenylations, alkynylations, and arylations.
Drug Design
Due to its complex molecular structure, this compound can serve as a lead compound in rational drug design . Molecular docking studies can be performed to understand how it or its derivatives might interact with various biological targets.
Chemical Transformations
The stability of the boronic ester moiety in this compound is advantageous for chemical transformations where the boron moiety remains in the product, such as homologations and conjunctive cross couplings .
Synthesis of Natural Products
This compound has been used in the formal total synthesis of natural products like δ-®-coniceine and indolizidine 209B . Such syntheses are crucial for studying the properties of these natural compounds and for producing them in quantities sufficient for research.
Radical-Polar Crossover Reactions
The compound’s boronic ester moiety is useful in radical-polar crossover reactions, which are a class of chemical reactions that involve a radical intermediate . These reactions are important for creating complex molecules with high precision.
Anti-Markovnikov Hydromethylation
The compound has been applied in a sequence allowing for formal anti-Markovnikov hydromethylation of alkenes . This transformation is valuable for adding a methyl group across a double bond in a manner that defies traditional Markovnikov’s rule.
properties
IUPAC Name |
[4-(4-butylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO3S/c1-2-3-6-18-9-15-21(16-10-18)27-17-24(25(28)19-11-13-20(26)14-12-19)31(29,30)23-8-5-4-7-22(23)27/h4-5,7-17H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNCUNIAVIEABA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-chlorophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,5-dioxopyrrolidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2789276.png)
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-bromobenzoate](/img/structure/B2789277.png)
![1-(3,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2789280.png)

![[2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]amine hydrochloride](/img/structure/B2789282.png)
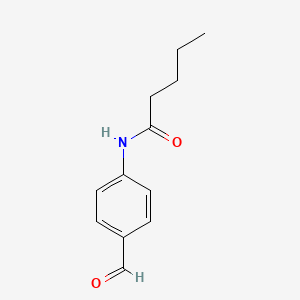

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2789287.png)
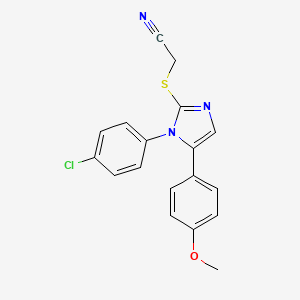
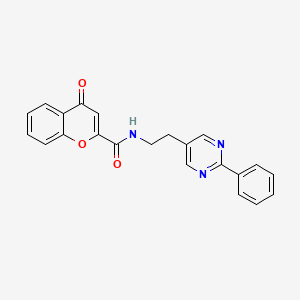
![N-(2-chlorobenzyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2789291.png)
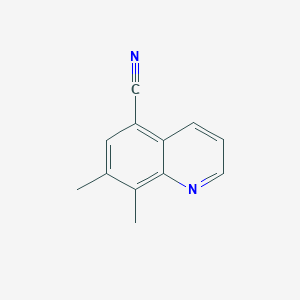
![1-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B2789296.png)
